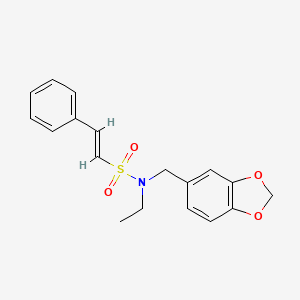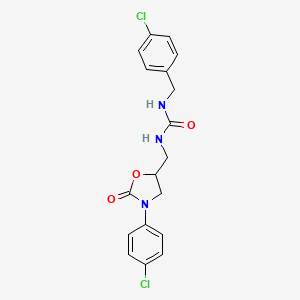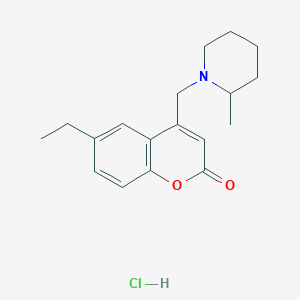![molecular formula C8H17NO B2616686 2-[3-(Propan-2-yl)azetidin-1-yl]ethan-1-ol CAS No. 1557629-49-8](/img/structure/B2616686.png)
2-[3-(Propan-2-yl)azetidin-1-yl]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[3-(Propan-2-yl)azetidin-1-yl]ethan-1-ol” is a chemical compound with the CAS Number: 1557629-49-8 . It has a molecular weight of 143.23 . The compound is stored at 4 degrees Celsius and is in liquid form . The IUPAC name for this compound is 2-(3-isopropylazetidin-1-yl)ethan-1-ol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H17NO/c1-7(2)8-5-9(6-8)3-4-10/h7-8,10H,3-6H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 143.23 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the resources.Aplicaciones Científicas De Investigación
Health Implications and Biomarkers
- Ethane, a product of lipid peroxidation, has been studied as a biomarker for oxidative stress in diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. Elevated levels of exhaled ethane correlate with disease severity and can be influenced by steroid treatment, indicating its potential as a non-invasive marker for oxidative stress in respiratory diseases (Paredi et al., 2000); (Paredi et al., 2000).
Environmental Exposure and Effects
- Studies on the DDT metabolite DDE have shown its potential impact on preterm and small-for-gestational-age babies, suggesting the environmental persistence of such chemicals can have significant health implications (Longnecker et al., 2001).
Absorption and Safety
- Research on the absorption of ethanol and propanol from hand rubs indicates minimal systemic absorption, suggesting the safety of their use in hand sanitizers. However, this also highlights the importance of understanding the absorption dynamics of chemical compounds for safe usage (Below et al., 2012).
Genetic Implications in Infertility
- Y chromosome microdeletions, including those affecting spermatogenesis, underscore the complex genetic factors influencing male fertility, pointing towards the intricate relationships between genetics and reproductive health (Pryor et al., 1997).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These codes indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
2-(3-propan-2-ylazetidin-1-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)8-5-9(6-8)3-4-10/h7-8,10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQBWHBJRXYVHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(C1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-4-(N,N-diallylsulfamoyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2616605.png)
![8-[(2-Ethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![N-benzyl-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide](/img/structure/B2616610.png)
![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2616611.png)

![N-(2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2616614.png)



![4-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine](/img/structure/B2616619.png)
![N-[4-(dimethylamino)phenyl]-4-(4-ethylphenoxy)butanamide](/img/structure/B2616620.png)
